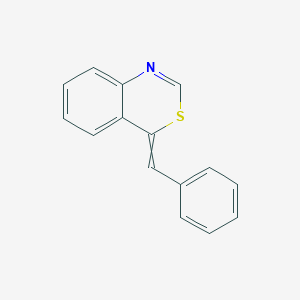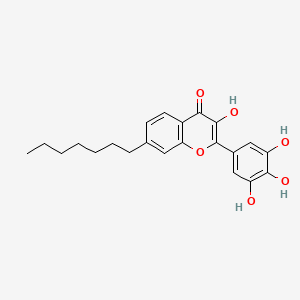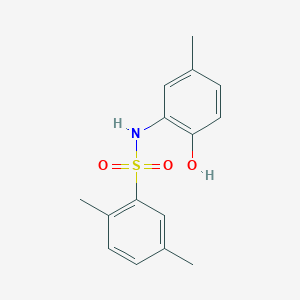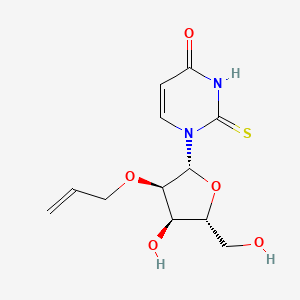![molecular formula C22H20ClNO3 B12596914 5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-47-4](/img/structure/B12596914.png)
5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-2-metoxi-N-[3-(2-feniletoxi)fenil]benzamida es un compuesto orgánico que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de un grupo cloro, un grupo metoxi y un grupo feniletoxi unidos a un núcleo de benzamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Cloro-2-metoxi-N-[3-(2-feniletoxi)fenil]benzamida normalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Nitración: Introducción de un grupo nitro al anillo de benceno.
Reducción: Conversión del grupo nitro a una amina.
Sustitución: Introducción de los grupos cloro y metoxi.
Acoplamiento: Unión del grupo feniletoxi al núcleo de benzamida.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial suelen ser propiedad de la empresa y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Cloro-2-metoxi-N-[3-(2-feniletoxi)fenil]benzamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno a la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
4. Aplicaciones en la Investigación Científica
5-Cloro-2-metoxi-N-[3-(2-feniletoxi)fenil]benzamida tiene varias aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como intermedio en la síntesis de otros compuestos orgánicos.
Biología: Posible uso en el estudio de vías e interacciones biológicas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas.
Industria: Utilizado en la producción de diversos productos químicos.
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-2-metoxi-N-[3-(2-feniletoxi)fenil]benzamida implica su interacción con objetivos y vías moleculares específicas. El mecanismo exacto puede variar según la aplicación. Por ejemplo, en los sistemas biológicos, puede interactuar con enzimas o receptores para ejercer sus efectos.
Comparación Con Compuestos Similares
Compuestos Similares
5-Cloro-2-metoxi-N-[2-(4-sulfamoilfenil)etil]benzamida: Otro derivado de benzamida con diferentes sustituyentes.
N-Fenilbenzamida: Un compuesto de benzamida más simple sin los grupos cloro, metoxi o feniletoxi.
Singularidad
5-Cloro-2-metoxi-N-[3-(2-feniletoxi)fenil]benzamida es único debido a su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Número CAS |
648924-47-4 |
|---|---|
Fórmula molecular |
C22H20ClNO3 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-26-21-11-10-17(23)14-20(21)22(25)24-18-8-5-9-19(15-18)27-13-12-16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,24,25) |
Clave InChI |
LIULXJCEQCGKNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)


![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)





